molecular formula C14H9N3O4 B2782777 6-hydroxy-N-(2-oxo-2H-chromen-3-yl)pyrimidine-4-carboxamide CAS No. 2034233-52-6

6-hydroxy-N-(2-oxo-2H-chromen-3-yl)pyrimidine-4-carboxamide

Cat. No. B2782777
CAS RN: 2034233-52-6
M. Wt: 283.243
InChI Key: MTUMPNVLUYOWHC-UHFFFAOYSA-N
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Description

The compound “6-hydroxy-N-(2-oxo-2H-chromen-3-yl)pyrimidine-4-carboxamide” is a complex organic molecule that likely contains a pyrimidine and chromene moiety. These types of compounds are often of interest in pharmaceutical and medicinal chemistry due to their potential biological activities .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, a related compound, (E)-6-hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate, was prepared in a 61% yield by the esterification reaction of protected ferulic acid with esculetin .

Scientific Research Applications

Synthesis and Biological Activity

  • Ionic Liquid-Promoted Synthesis : Novel chromone-pyrimidine coupled derivatives were synthesized using an environmentally friendly ionic liquid, showing significant antifungal and antibacterial activity. The study highlighted the compounds' potential as oral drug candidates due to their good oral drug-like properties and non-toxic nature in cytotoxicity tests against the human cancer cell line HeLa and in vivo acute oral toxicity studies (Tiwari et al., 2018).

  • Catalyst-Free Synthesis : A catalyst-free, straightforward synthesis method was developed for pharmaceutically interesting derivatives, highlighting the process's mild conditions, excellent yields, and eco-friendliness (Brahmachari & Nayek, 2017).

  • Antimicrobial Activity : Synthesized derivatives demonstrated moderate to good antimicrobial activity against various bacterial and fungal strains, indicating their potential utility in addressing microbial resistance (Laxmi, Kuarm, & Rajitha, 2012).

Antioxidant Activity

  • Evaluation of Novel Aminocarbonitrile Derivatives : A study disclosed a multicomponent reaction involving carbohydrates and β-dicarbonyl compounds to synthesize new classes of compounds incorporating various heterocycles. These compounds showed significant antioxidant activity, presenting new avenues for the development of antioxidants (Dangolani et al., 2018).

Chemical Properties and Diuretic Potential

  • Polymorphic Modifications and Diuretic Properties : Research into 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, a compound with strong diuretic properties, revealed two polymorphic modifications. The study provided insight into the compound's crystal packing and potential as a new hypertension remedy (Shishkina et al., 2018).

properties

IUPAC Name

6-oxo-N-(2-oxochromen-3-yl)-1H-pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O4/c18-12-6-9(15-7-16-12)13(19)17-10-5-8-3-1-2-4-11(8)21-14(10)20/h1-7H,(H,17,19)(H,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTUMPNVLUYOWHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)NC(=O)C3=CC(=O)NC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-hydroxy-N-(2-oxo-2H-chromen-3-yl)pyrimidine-4-carboxamide

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